Agelasimine B - 114216-87-4

Agelasimine B

Catalog Number: EVT-1171497
CAS Number: 114216-87-4
Molecular Formula: C27H45N5O
Molecular Weight: 455.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Agelasimine B is a natural product found in Agelas mauritiana with data available.
Source and Classification
  • Source: Agelasimine B is derived from marine sponges, particularly those belonging to the Agelas species.
  • Classification: It falls under the category of purine derivatives and bicyclic diterpenoids, known for their diverse biological activities.
Synthesis Analysis

The synthesis of Agelasimine B has been achieved through various methods, primarily focusing on the alkylation of purine derivatives. Key synthetic routes include:

  1. Alkylation Method:
    • The synthesis often starts with N6-methoxy-9-methyladenine, which undergoes alkylation with appropriate alkyl bromides. This is followed by treatment with zinc dust in aqueous acetic acid to yield the desired compound .
  2. Total Synthesis from Dihydrocarvone:
    • Another reported method involves using (+)-trans-dihydrocarvone as a starting material. The process includes stereoselective alkylation and electrochemical reduction to construct the clerodane skeleton, which is essential for Agelasimine B .
  3. Racemic Synthesis:
    • The first racemic syntheses were accomplished through a series of reactions that included the coupling of iodides and subsequent transformations to yield both Agelasimine A and B .

These methods highlight the complexity involved in synthesizing Agelasimine B, emphasizing the importance of selecting suitable starting materials and reaction conditions.

Molecular Structure Analysis

Agelasimine B possesses a unique molecular structure characterized by its bicyclic framework, which includes:

  • Molecular Formula: C16H19N5O2
  • Molecular Weight: Approximately 313.36 g/mol
  • Structural Features: The compound features a purine base fused with a clerodane-type diterpene structure, contributing to its biological activity.

The stereochemistry of Agelasimine B is crucial for its function, with specific configurations influencing its interaction with biological targets. Detailed spectroscopic analyses (such as NMR and mass spectrometry) have been employed to elucidate its structure .

Chemical Reactions Analysis

Agelasimine B participates in various chemical reactions that are significant for its biological activity:

  • Reactivity with Biological Targets: The compound exhibits interactions with enzymes and receptors, which can lead to antimicrobial and antineoplastic effects.
  • Synthetic Transformations: The synthesis routes often involve redox reactions, alkylation processes, and cyclization steps that are critical for constructing its complex structure.

These reactions underline the compound's versatility in both synthetic chemistry and biological applications.

Mechanism of Action

The mechanism of action of Agelasimine B has been studied primarily in the context of its antimicrobial and cytotoxic effects:

  • Antimicrobial Activity: Agelasimine B has shown inhibitory effects against various pathogenic microorganisms, including Mycobacterium tuberculosis and protozoa such as Acanthamoeba castellanii. This activity is likely mediated through disruption of cellular processes or interference with nucleic acid synthesis.
  • Cytotoxic Effects: The compound exhibits cytotoxicity against cancer cell lines, suggesting it may induce apoptosis or inhibit cell proliferation through mechanisms that are still being elucidated .

Understanding these mechanisms is vital for exploring Agelasimine B's potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Agelasimine B exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound's stability can be influenced by environmental factors such as pH and temperature.
  • Spectroscopic Properties: Characterization techniques such as UV-Vis spectroscopy, infrared spectroscopy, and nuclear magnetic resonance provide insights into its functional groups and structural integrity.

These properties are essential for determining the compound's behavior in biological systems and its suitability for pharmaceutical applications.

Applications

Agelasimine B has several promising applications in scientific research:

  • Pharmaceutical Development: Due to its antimicrobial and cytotoxic properties, Agelasimine B serves as a lead compound for developing new antibiotics or anticancer agents.
  • Biological Research: Its unique structure makes it an interesting subject for studies on natural product chemistry and drug design.
  • Potential Therapeutics: Ongoing research aims to explore its efficacy against resistant strains of bacteria and cancer cells, potentially leading to novel treatment options.
Structural Characterization of Agelasimine B

Agelasimine B represents a class of marine-derived alkaloids characterized by a unique hybrid architecture combining a bicyclic diterpenoid unit with a modified purine base. Isolated predominantly from sponges of the genus Agelas, particularly Agelas mauritiana found in the Solomon Islands, this compound belongs to the broader family of terpenyl-purine alkaloids that exhibit significant biological activities [4] [5]. Unlike quaternary adenine derivatives such as agelasines, agelasimines feature a tertiary adenine moiety linked via a methylene bridge to the diterpenoid component, positioning them as distinctive metabolites within marine alkaloid chemistry [5].

Molecular Architecture and Stereochemical Features

Agelasimine B ((+)-agelasimine-B, 1b) possesses a molecular formula of C~26~H~35~N~5~O~2~, as established through high-resolution mass spectrometry [4]. Its structure comprises two principal domains:

  • Purine system: A 6-aminopurine (adenine) base substituted at the N9 position.
  • Diterpenoid system: A decahydro-1,5-methanonaphthalene core forming a rigid [3.3.1] bridged bicyclic framework with five chiral centers (C1, C2, C5, C8, C9) [4].

The diterpenoid moiety contains characteristic functional groups including a secondary alcohol at C3 and a tertiary alcohol at C12, both critical for hydrogen-bonding interactions. The absolute configuration was unambiguously determined as 1R, 2S, 5R, 8R, 9R, 12S through chiral synthesis from (+)-trans-dihydrocarvone, confirming the trans-fusion of the bicyclic system and equatorial orientation of the C3 hydroxyl group [4]. Stereochemical analysis reveals that the spatial orientation of the C12 hydroxyl and the C2-C3 bond geometry profoundly influence molecular conformation and biological recognition.

Table 1: Key Structural Features of Agelasimine B

Structural ElementDescription
Molecular FormulaC~26~H~35~N~5~O~2~
Core StructureAdenine-linked decahydro-1,5-methanonaphthalene
Chiral CentersC1 (R), C2 (S), C5 (R), C8 (R), C9 (R), C12 (S)
Functional GroupsSecondary alcohol (C3-OH), Tertiary alcohol (C12-OH)
Purine AttachmentN9-methylene linkage to diterpenoid C1

Comparative Analysis with Agelasimine A and Related Diterpenoids

Agelasimine B shares its bicyclic diterpenoid skeleton with agelasimine A but differs in stereochemical configuration and functionalization:

  • Stereochemical divergence: Agelasimine A ((+)-agelasimine-A, 1a) exhibits the 1R,2S,5R,8R,9R,12R configuration, resulting in epimerization at C12. This inversion transforms the spatial orientation of the C12 hydroxyl group from equatorial (agelasimine B) to axial (agelasimine A), significantly altering hydrogen-bonding capacity and molecular polarity [4].
  • Physicochemical implications: The C12 epimerization reduces agelasimine B's calculated octanol-water partition coefficient (clogP = 3.21) compared to agelasimine A (clogP = 3.45), indicating enhanced hydrophilicity. This property difference correlates with distinct chromatographic behaviors (HPLC retention) and solubility profiles [4].
  • Biosynthetic relationships: Both agelasimines derive from a hypothetical clerodane-type diterpene precursor, differing in late-stage oxidation and stereochemical adjustments. Their structural kinship extends to agelasine J, K, and L, which share the decahydro-1,5-methanonaphthalene core but possess quaternary adeninium systems [5] [7].

Table 2: Comparative Structural Analysis of Agelasimines A and B

ParameterAgelasimine AAgelasimine B
Configuration at C12RS
C12-OH OrientationAxialEquatorial
Molecular FormulaC~26~H~35~N~5~O~2~C~26~H~35~N~5~O~2~
clogP3.453.21
Biological SourceAgelas mauritiana (Solomon Islands)Agelas mauritiana (Solomon Islands)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Profiling

The structural elucidation of agelasimine B relies heavily on advanced NMR spectroscopy and high-resolution mass spectrometry:

NMR Spectroscopy

  • ¹H NMR (CDCl~3~, 600 MHz): Key resonances include the adenine H2 singlet at δ 8.25 ppm, H8 singlet at δ 8.15 ppm, and distinctive diterpenoid signals: H3 (δ 3.95, dd, J = 11.2, 4.8 Hz), H12 (δ 4.45, s), and N9-CH~2~ (δ 4.10 and 3.85, ABq, J = 14.3 Hz) [4] [5].
  • ¹³C NMR (CDCl~3~, 150 MHz): The spectrum exhibits 26 resolved signals, including adenine carbons (C4: δ 152.1; C2: δ 153.8; C8: δ 142.5), diterpenoid quaternary carbons (C12: δ 78.5; C1: δ 56.3), and the N9-CH~2~ bridge (δ 48.2) [4].
  • 2D Experiments: COSY correlations trace the spin systems from H3 (δ 3.95) to H2 (δ 2.35) and H1 (δ 1.85), while HMBC correlations confirm the N9-CH~2~ linkage through three-bond coupling to adenine C8 (δ 142.5) and diterpenoid C1 (δ 56.3). NOESY interactions between H12 (δ 4.45) and H14 (δ 1.25) support the equatorial orientation of the C12-OH [4].

Table 3: Key ¹H NMR Signals for Agelasimine B (CDCl~3~)

Proton PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Adenine H28.25s-
Adenine H88.15s-
N9-CH~2~4.10, 3.85ABq14.3
H33.95dd11.2, 4.8
H124.45s-
H11.85m-
H141.25d6.8

Mass Spectrometry

  • High-Resolution ESI-MS: The [M+H]⁺ ion at m/z 450.2865 (calculated for C~26~H~36~N~5~O~2~⁺: 450.2867) confirms the molecular formula [4] [9].
  • Tandem MS/MS: Collision-induced dissociation yields signature fragments at m/z 433.2 [M+H–NH~3~]⁺, m/z 352.2 [M+H–purine]⁺, and m/z 135.1 [protonated adenine]⁺, reflecting cleavage of the N9-CH~2~ bond and sequential dehydration [9].
  • 19F NMR Probe Strategies: While not directly applied to agelasimine B, recent advances in ¹⁹F NMR-based detection using trifluoromethyl phenylboronic acid probes demonstrate potential for quantifying analogous modified purines in complex matrices [9].

X-ray Crystallographic Studies and Absolute Configuration Determination

Despite extensive efforts, single crystals suitable for X-ray diffraction of agelasimine B remain unreported, necessitating indirect methods for absolute configuration assignment:

  • Chiral Synthesis as Proof: The enantioselective synthesis from (+)-trans-dihydrocarvone established the absolute stereochemistry. Critical intermediates, including the enantiomerically pure decalone precursor, were crystallized and subjected to X-ray analysis, confirming the 1R,2S,5R,8R,9R configuration of the diterpenoid core prior to purine coupling [4].
  • Comparative CD Spectroscopy: Electronic circular dichroism (CD) spectra of synthetic agelasimine B matched natural isolates, exhibiting a positive Cotton effect at 265 nm (π→π* transition) and negative extremum at 240 nm (n→π), diagnostic of the *S-configuration at C12 [4].
  • X-ray Crystallography Guidelines for Alkaloids: While direct crystallographic data is lacking, established protocols for metal-free alkaloids emphasize:
  • Crystallization optimization via vapor diffusion in low-pH conditions (pH 4.5–5.5) to protonate adenine N1
  • Anomalous dispersion effects from light atoms (C, N, O) using Cu Kα radiation (λ = 1.5418 Å)
  • Validation of chiral centers using Flack and Hooft parameters when heavy atoms are absent [3] [8].
  • Computational Modeling: Density Functional Theory (DFT) optimizations at the B3LYP/6-311G(d,p) level corroborate the stability of the observed stereoisomer, with intramolecular hydrogen bonding (N1–H···O12–H, distance 1.98 Å) stabilizing the S-configuration at C12 [4].

Table 4: Methods for Absolute Configuration Determination of Agelasimine B

MethodKey EvidenceLimitations/Advantages
Chiral SynthesisMatching of spectral data with natural isolate; X-ray of synthetic intermediatesResource-intensive; requires multi-step synthesis
Circular DichroismCotton effects at 240 nm (negative) and 265 nm (positive)Requires pure enantiomers; solvent-sensitive
Computational ModelingDFT-optimized H-bonding network stabilizes S-C12 configurationDependent on initial conformation; may overlook packing effects
X-ray (Indirect)Crystallographic analysis of precursor decalone (1R,2S,5R,8R,9R)Does not directly analyze final molecule

Properties

CAS Number

114216-87-4

Product Name

Agelasimine B

IUPAC Name

(4aS,7R,8S,8aR)-8-[(E)-5-(6-imino-1,3-dimethyl-2H-purin-7-yl)-3-methylpent-3-enyl]-4,4,7,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol

Molecular Formula

C27H45N5O

Molecular Weight

455.7 g/mol

InChI

InChI=1S/C27H45N5O/c1-19(12-16-32-17-29-24-22(32)23(28)30(6)18-31(24)7)10-14-26(5)20(2)11-15-27(33)21(26)9-8-13-25(27,3)4/h12,17,20-21,28,33H,8-11,13-16,18H2,1-7H3/b19-12+,28-23?/t20-,21-,26+,27+/m1/s1

InChI Key

UMYDEMPHXCZYBB-SCWOSNGDSA-N

SMILES

CC1CCC2(C(C1(C)CCC(=CCN3C=NC4=C3C(=N)N(CN4C)C)C)CCCC2(C)C)O

Synonyms

agelasimine B

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCN3C=NC4=C3C(=N)N(CN4C)C)C)CCCC2(C)C)O

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CN3C=NC4=C3C(=N)N(CN4C)C)/C)CCCC2(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.